REACTION_SMILES
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[BH3:18].[CH3:15][S:16][CH3:17].[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH:10]([C:12](=[O:13])[OH:14])[CH2:9][CH2:8][CH2:7]2.[Cl:19][CH2:20][Cl:21].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH:10]([CH2:12][OH:13])[CH2:9][CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2c1C(C(=O)O)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1cccc2c1C(CO)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |